molecular formula C12H13BrN2OS B2691216 N-(4-bromo-1,3-benzothiazol-2-yl)pentanamide CAS No. 892847-57-3

N-(4-bromo-1,3-benzothiazol-2-yl)pentanamide

Cat. No.: B2691216
CAS No.: 892847-57-3
M. Wt: 313.21
InChI Key: DDGVARDSCDFVEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Bromo-1,3-benzothiazol-2-yl)pentanamide is a synthetic benzothiazole derivative characterized by a pentanamide side chain and a bromine substituent at the 4-position of the benzothiazole ring. Benzothiazoles are heterocyclic compounds with a sulfur and nitrogen atom in their fused aromatic ring system, often associated with diverse biological activities, including antimicrobial, anticancer, and anthelmintic properties . The bromine atom in this compound introduces steric bulk and electron-withdrawing effects, which may influence its physicochemical properties, binding affinity to biological targets, and metabolic stability.

Properties

IUPAC Name

N-(4-bromo-1,3-benzothiazol-2-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2OS/c1-2-3-7-10(16)14-12-15-11-8(13)5-4-6-9(11)17-12/h4-6H,2-3,7H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGVARDSCDFVEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NC2=C(S1)C=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-1,3-benzothiazol-2-yl)pentanamide typically involves the following steps:

    Formation of 4-bromo-1,3-benzothiazol-2-amine: This intermediate can be synthesized by reacting 4-bromoaniline with carbon disulfide and chlorine in the presence of a base.

    Amidation Reaction: The 4-bromo-1,3-benzothiazol-2-amine is then reacted with pentanoyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-1,3-benzothiazol-2-yl)pentanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The benzothiazole ring can participate in redox reactions under appropriate conditions.

    Amidation and Hydrolysis: The pentanamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Amidation and Hydrolysis: Acidic or basic conditions can facilitate these reactions.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted benzothiazoles can be formed.

    Oxidation Products: Oxidized derivatives of the benzothiazole ring.

    Reduction Products: Reduced forms of the benzothiazole ring.

    Hydrolysis Products: Pentanoic acid and 4-bromo-1,3-benzothiazol-2-amine.

Scientific Research Applications

N-(4-bromo-1,3-benzothiazol-2-yl)pentanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-bromo-1,3-benzothiazol-2-yl)pentanamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The 4-position bromine in the target compound contrasts with 6-position substituents in analogs like the methoxy and fluoro derivatives. Positional differences affect steric interactions with biological targets (e.g., tubulin in anthelmintic activity) .
  • Lipophilicity : Bromine increases logP values compared to methoxy or fluoro groups, which could enhance membrane permeability but reduce aqueous solubility .

Physicochemical and Pharmacokinetic Properties

Data from related compounds (Table 1 in ) and computational predictions (SwissADME, ) suggest:

Parameter N-(4-Methoxyphenyl)pentanamide N-(6-Methoxy-benzothiazol-2-yl)pentanamide N-(4-Bromo-benzothiazol-2-yl)pentanamide (Predicted)
logP ~3.2 (albendazole-like) ~3.5 (benzothiazole core) ~4.0 (due to bromine)
Water Solubility High (SwissADME prediction) Moderate Low (bromine reduces solubility)
BBB Permeation Yes Likely Possible (high lipophilicity)
Synthetic Accessibility 1.34 (easier than albendazole) Not reported Higher complexity (bromine introduces synthetic challenges)

Drug-Likeness :

  • The target compound likely adheres to Lipinski’s Rule of Five (molecular weight <500, logP <5) but may face challenges in solubility due to bromine .
  • Unlike N-(4-methoxyphenyl)pentanamide, which passes "BigPharma" filters (Ghose, Veber), the bromo analog’s higher logP could raise medicinal chemistry concerns .

Biological Activity

N-(4-bromo-1,3-benzothiazol-2-yl)pentanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly against Mycobacterium tuberculosis. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of the pentanamide group enhances its chemical reactivity and biological properties. The compound's structure can be represented as follows:

C12H13BrN2S\text{C}_{12}\text{H}_{13}\text{BrN}_{2}\text{S}

Target of Action

The primary target of this compound is the enzyme DprE1 (Decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase), which plays a crucial role in the cell wall synthesis of Mycobacterium tuberculosis. Inhibition of DprE1 disrupts the biosynthesis of essential cell wall components, leading to bacterial cell death.

Mode of Action

The compound interacts with DprE1 by binding to its active site, thereby inhibiting its enzymatic function. This inhibition results in the disruption of the cell wall synthesis pathway, which is vital for the survival of the bacteria.

Antimicrobial Activity

This compound has demonstrated notable anti-tubercular activity. Studies indicate that it exhibits effective inhibitory concentrations against Mycobacterium tuberculosis, with IC50 values suggesting sufficient bioavailability to reach therapeutic targets within the organism .

Other Biological Activities

Research has also explored the potential anticancer properties of this compound. The benzothiazole derivative has shown promise in various assays designed to evaluate cytotoxic effects on cancer cell lines. Its mechanism may involve interference with cellular signaling pathways and induction of apoptosis in malignant cells .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate that it maintains adequate plasma concentrations necessary for exerting its pharmacological effects against targeted pathogens.

Comparative Analysis with Similar Compounds

A comparison with other benzothiazole derivatives highlights the unique properties of this compound:

Compound NameBiological ActivityUnique Features
This compoundAnti-tubercular, anticancerPentanamide group enhances reactivity
4-bromo-1,3-benzothiazol-2-aminesAntimicrobialLacks pentanamide group
4-bromo-6-fluoro-1,3-benzothiazol-2-aminesAntimicrobialFluorination alters reactivity

Case Studies and Research Findings

Recent studies have provided insights into the efficacy and mechanism of action of this compound:

  • Anti-tubercular Efficacy : A study demonstrated that this compound effectively inhibited Mycobacterium tuberculosis in vitro with an IC50 value significantly lower than that of standard treatments .
  • Cytotoxicity Against Cancer Cells : Another investigation reported that this compound exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells .
  • Molecular Docking Studies : Molecular docking simulations have indicated strong binding affinity to DprE1, supporting experimental findings regarding its mechanism of action against tuberculosis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.